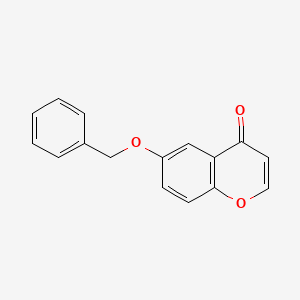

6-(Benzyloxy)-4H-chromen-4-one

Description

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

6-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C16H12O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI Key |

IGTIIYNFBAHPEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=CC3=O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The synthesis of 6-(benzyloxy)-4H-chromen-4-one often begins with the formation of the chromenone core via Friedel-Crafts acylation. A resorcinol derivative (e.g., 2,4-dihydroxyacetophenone) undergoes cyclization in the presence of triethyl orthoformate and catalytic perchloric acid. This method, adapted from Zhao et al. (2019), produces 6-hydroxy-4H-chromen-4-one as a key intermediate . The reaction proceeds via acid-catalyzed cyclization, where triethyl orthoformate acts as a formylating agent to generate the chromone skeleton. Yields for this step typically range from 60% to 85%, depending on the substitution pattern of the starting material .

Subsequent O-benzylation introduces the protective group at the 6-position. For example, treatment of 6-hydroxy-4H-chromen-4-one with benzyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) affords the benzyl-protected derivative. This step requires careful control of reaction time (12–24 hours) and temperature (80–100°C) to minimize side reactions such as over-alkylation .

DBU-Catalyzed O-Alkylation

A robust alternative for introducing the benzyloxy group involves O-alkylation catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). As demonstrated in the synthesis of related chromenones, DBU facilitates the nucleophilic substitution of hydroxyl groups with benzyl halides under mild conditions . For instance, 6-hydroxy-4H-chromen-4-one reacts with benzyl chloride in tetrahydrofuran (THF) at 90°C for 12 hours, yielding this compound with 63–75% efficiency .

This method offers advantages over traditional base-mediated alkylation:

-

Reduced side reactions : DBU’s non-nucleophilic nature minimizes esterification or elimination byproducts.

-

Faster kinetics : Reactions often complete within 12 hours, compared to 24 hours for carbonate-based systems.

-

Broader solvent compatibility : THF, acetonitrile, and DMF are all viable, enabling scalability .

Selective Deprotection Strategies

In multi-step syntheses, selective deprotection of benzyl groups is critical. Titanium tetrachloride (TiCl₄) has emerged as a powerful reagent for regioselective deprotection in chromenone derivatives. For example, 5,7-dibenzyloxyflavone treated with TiCl₄ in dichloromethane at 0°C selectively removes the 5-benzyl group, leaving the 7-benzyloxy intact . While this example pertains to a flavone analogue, the methodology is adaptable to this compound by adjusting the substitution pattern.

Key reaction parameters :

-

Temperature : Deprotection proceeds efficiently at 0–20°C.

-

Stoichiometry : A 1:1 molar ratio of TiCl₄ to substrate ensures complete conversion.

-

Workup : Quenching with saturated sodium bicarbonate followed by dichloromethane extraction isolates the product in 75–85% yield .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Mechanistic Insights and Optimization

The Friedel-Crafts cyclization proceeds via electrophilic aromatic substitution, where the formyl group from triethyl orthoformate activates the carbonyl carbon for attack by the resorcinol derivative’s hydroxyl group . DBU-mediated alkylation, conversely, operates through a deprotonation-nucleophilic substitution mechanism, where DBU abstracts the phenolic proton, enhancing the oxygen’s nucleophilicity for benzyl halide attack .

Optimization strategies :

-

Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields .

-

Solvent-free conditions : Minimizing solvent use in DBU-catalyzed reactions to improve atom economy .

-

Flow chemistry : Continuous-flow systems for TiCl₄ deprotection enhance safety and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromone ring into dihydrochromone derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones.

Scientific Research Applications

6-(Benzyloxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzyloxy group’s position and additional substituents significantly influence physicochemical and biological properties. Key analogs include:

*Calculated based on C₁₆H₁₂O₃.

Key Observations:

- Fluorination : Fluorine atoms (e.g., ) enhance metabolic stability and electronic effects, which may improve drug-like properties.

- Saturation: Chromanone analogs (e.g., 2o in ) have a saturated γ-pyrone ring, altering conjugation and reactivity.

Key Observations:

Q & A

Basic: What are the optimal synthetic routes for 6-(Benzyloxy)-4H-chromen-4-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves benzylation of hydroxylated chromenone precursors. For example, a two-step protocol may include:

Acid-catalyzed condensation : Reacting a hydroxylated chromenone (e.g., 7-hydroxy-4H-chromen-4-one) with benzyl chloride in pyridine/dichloromethane under reflux (2 hours), followed by quenching with dilute HCl and extraction .

Purification : Column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) yields ~66.8% pure product .

Alternative solvent-free methods, as seen in similar chromenones, can improve yields (e.g., 75–90%) by minimizing side reactions and simplifying purification . Optimization should focus on catalyst selection (e.g., DMAP for benzylation) and temperature control to prevent decomposition .

Basic: How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

A multi-technique approach is critical:

- NMR : Acquire ¹H NMR (400 MHz, CDCl₃) to identify benzyl protons (δ 4.8–5.2 ppm as a singlet) and aromatic chromenone protons (δ 6.8–8.2 ppm). Compare with published data for analogous compounds .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement and visualize with ORTEP-3 to confirm bond angles and spatial arrangement of the benzyloxy group .

- Mass spectrometry : ESI-MS (e.g., m/z 313.23 [M+H]⁺) validates molecular weight .

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data for substituted chromenones?

Methodological Answer:

Contradictions often arise from:

- Impurity interference : Re-purify samples using gradient HPLC and validate with 2D NMR (e.g., HSQC, HMBC) to assign all signals .

- Crystal polymorphism : Perform multiple crystallizations and compare unit cell parameters via SHELXL refinement to rule out structural variations .

- Biological assay variability : Use standardized protocols (e.g., IL-5 inhibition assays ) with positive controls (e.g., 5-cyclohexylmethoxy derivatives) to contextualize activity discrepancies.

Advanced: What computational strategies are effective in predicting the electronic properties and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the benzyloxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular docking : Dock the compound into target proteins (e.g., IL-5 receptors) using software like AutoDock Vina. Validate with crystallographic data from SHELXL -solved structures of similar ligands .

- Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to model bioavailability .

Advanced: How can substituent modifications at the C-6 position enhance biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., halogens at C-6) improve antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., morpholine or thiazole groups) enhance binding to hydrophobic pockets in enzymes, as seen in analogues with IC₅₀ values <10 µM .

- Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then screen using high-throughput assays (e.g., fluorescence-based kinase inhibition) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzyl chloride vapors .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced: How do solvent polarity and temperature affect the regioselectivity of chromenone functionalization?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Promote nucleophilic substitution at C-6 by stabilizing transition states .

- Low temperatures (0–5°C): Favor kinetic control, yielding meta-substituted products, while higher temperatures (80°C) drive thermodynamic control for para-substitution .

- Validation : Monitor reactions in real-time using TLC (silica gel, UV visualization) and isolate intermediates for ¹H NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.